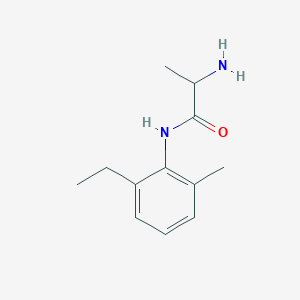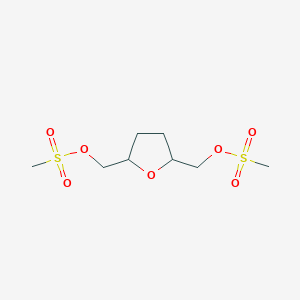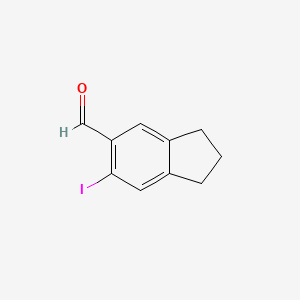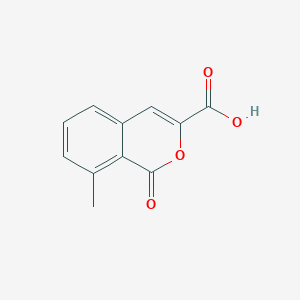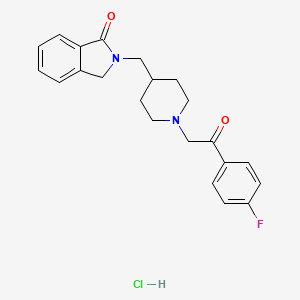
2-((1-(2-(4-FLUOROPHENYL)-2-OXOETHYL)PIPERIDIN-4-YL)METHYL)ISOINDOLIN-1-ONE HYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(2-(4-FLUOROPHENYL)-2-OXOETHYL)PIPERIDIN-4-YL)METHYL)ISOINDOLIN-1-ONE HYDROCHLORIDE is a complex organic compound with a unique structure that includes an isoindolone core, a piperidine ring, and a fluorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Métodos De Preparación
The synthesis of 2-((1-(2-(4-FLUOROPHENYL)-2-OXOETHYL)PIPERIDIN-4-YL)METHYL)ISOINDOLIN-1-ONE HYDROCHLORIDE typically involves multiple steps:
Formation of the Isoindolone Core: The isoindolone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalic anhydride derivative.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the isoindolone core.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a Friedel-Crafts acylation reaction, using a fluorobenzene derivative and an acyl chloride.
Final Assembly and Purification: The final compound is assembled through a series of condensation and purification steps, including recrystallization and chromatography.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up production.
Análisis De Reacciones Químicas
2-((1-(2-(4-FLUOROPHENYL)-2-OXOETHYL)PIPERIDIN-4-YL)METHYL)ISOINDOLIN-1-ONE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the fluorophenyl group, using reagents such as alkyl halides or amines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of simpler products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux, ice bath).
Aplicaciones Científicas De Investigación
2-((1-(2-(4-FLUOROPHENYL)-2-OXOETHYL)PIPERIDIN-4-YL)METHYL)ISOINDOLIN-1-ONE HYDROCHLORIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: It is used in the development of new materials and chemical processes, including the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-((1-(2-(4-FLUOROPHENYL)-2-OXOETHYL)PIPERIDIN-4-YL)METHYL)ISOINDOLIN-1-ONE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
2-((1-(2-(4-FLUOROPHENYL)-2-OXOETHYL)PIPERIDIN-4-YL)METHYL)ISOINDOLIN-1-ONE HYDROCHLORIDE can be compared with other similar compounds, such as:
Isoindolone Derivatives: Compounds with similar isoindolone cores but different substituents, which may exhibit varying biological activities.
Piperidine Derivatives: Compounds with piperidine rings and different functional groups, which can have diverse pharmacological properties.
Fluorophenyl Derivatives: Compounds with fluorophenyl groups and different core structures, which may show different chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
359625-80-2 |
|---|---|
Fórmula molecular |
C22H24ClFN2O2 |
Peso molecular |
402.9 g/mol |
Nombre IUPAC |
2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one;hydrochloride |
InChI |
InChI=1S/C22H23FN2O2.ClH/c23-19-7-5-17(6-8-19)21(26)15-24-11-9-16(10-12-24)13-25-14-18-3-1-2-4-20(18)22(25)27;/h1-8,16H,9-15H2;1H |
Clave InChI |
BDPRUATYXHSLAM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


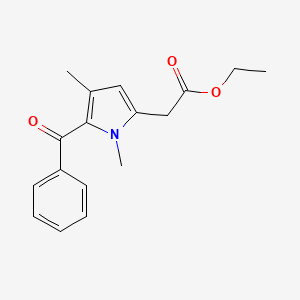
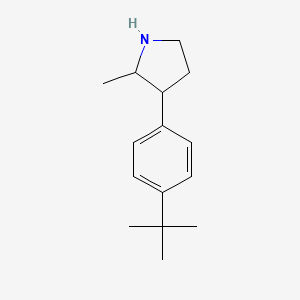
![methyl 6-chloro-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate](/img/structure/B8535943.png)
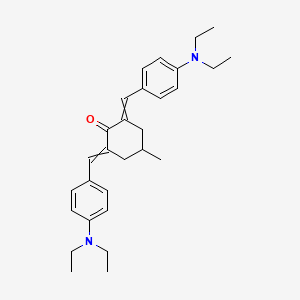
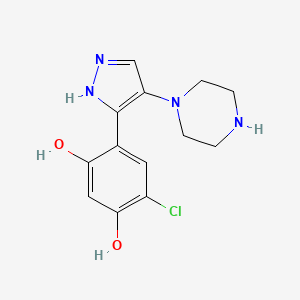
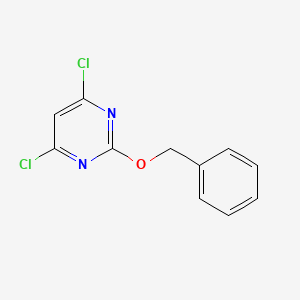

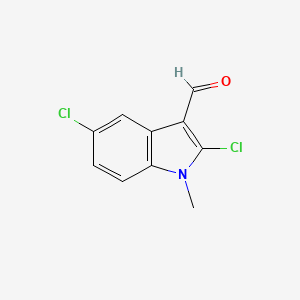
![Methyl[(6-bromopyridin-2-yl)methoxy]acetate](/img/structure/B8535994.png)

